3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Description
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFDJTNGFPHWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H18BN3O2. It contains a pyrazole ring substituted with a methyl group and a boronic acid pinacol ester moiety. This compound is also known under other names such as 3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-BORONIC ACID PINACOL ESTER.
Synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be synthesized via transition metal-catalyzed cross-coupling reactions.
- Reactants: 6-chloropyrazin-2-amine and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Catalyst: dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2
- Base: sodium carbonate
- Solvent: 1,4-dioxane and water
- Temperature: 100°C
- Time: 16 hours
- Yield: 28%
- A solution of 6-chloropyrazin-2-amine (1 g, 7.72 mmol) and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.76 g, 8.49 mmol) in dioxane (40 mL) is prepared.
- Sodium carbonate (1.63 g, 15.4 mmol) and 8 mL of water are added to the solution.
- The reaction mixture is purged with N2 for 5 minutes, and Pd(dppf)Cl2.DCM complex (0.315 g, 5 mol%) is added.
- The reaction mixture is purged again with N2 and heated at 100°C for 16 hours.
- The reaction is cooled to room temperature and extracted with ethyl acetate (3 * 150 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under vacuum.
- The residue is purified by normal phase column chromatography to yield the desired product as a brown solid (0.380 g, 28% yield).
- Reactants: 6-bromo-5-chloropyridin-3-amine and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Catalyst: tris(dibenzylideneacetone)dipalladium(0)
- Ligand: Xphos
- Base: potassium phosphate
- Solvent: 1,4-dioxane and water
- Temperature: 100°C
- Atmosphere: Inert atmosphere (N2)
- Yield: 59%
- Pd2(dba)3 (176.56 mg, 0.19 mmol) and Xphos (183.83 mg, 0.39 mmol) are added to a solution of 6-bromo-5-chloropyridin-3-amine (800 mg, 3.86 mmol), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1203.52 mg, 5.78 mmol), and K3PO4 (2.456 g, 11.57 mmol) in dioxane/H2O (6/1, 20 mL) under an N2 atmosphere.
- The mixture is stirred at 100°C overnight.
- The reaction solution is filtered, and the filtrate is concentrated to give a crude product.
- The crude product is purified by column chromatography over silica gel (eluting with petroleum ether/ethyl acetate from 100/0 to 0/100).
- The desired fractions are collected, and the solvent is concentrated under reduced pressure to afford the product (530 mg, 59% yield) as a yellow solid.
Synthesis of 4-Bromo-1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
4-Bromo-1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be prepared through a borylation reaction using an iridium catalyst.
- Reactants: 4-bromo-1-methyl-1H-pyrazole and 4,4,5,5-tetramethyl--dioxaboralane
- Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer
- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
- Solvent: pentane
- Temperature: 20°C
- Time: 5 hours
- Yield: 68% (mixture of mono- and diborylated products)
- In a dry glove box, an air-free flask equipped with a magnetic stirring bar is charged with [Ir(OMe)(COD)]2 (9.9 mg, 0.015 mmol, 3 mol % Ir), excess 4,4,5,5-tetramethyl--dioxaboralane (typically, 1.5 equivalents for monoborylation), and pentane (typically 1.0 mL). The mixture is stirred at room temperature for 10 to 15 min.
- dtbpy (8.1 mg, 0.03 mmol, 3 mol %) is added to this mixture and stirred for an additional 20 min.
- The heteroaryl substrate 4-bromo-1-methyl-1H-pyrazole (161.0 mg, 1.0 mmol, 1.0 equivalent) is dissolved in pentane, THF, or ether (typically 1-1.5 mL) and added to the active catalyst mixture.
- The reaction is stirred at room temperature until complete (monitored by TLC and GC-FID).
- The solvent is removed under reduced pressure, and the crude material is washed with pentane (3 mL portions until the wash is colorless) to furnish the desired borylated product.
- An analytically pure sample is obtained by kuegelrohr distillation.
The reaction yields a mixture of 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 4-bromo-1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in an 88:12 ratio.
- 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
- Melting Point: 72-74°C
- 1H NMR (CDC13, 300 MHz): δ 7.43 (s, 1H), 4.03 (s, 3H, CH3), 1.33 (br s, 12H, CH3 of pinacolate)
- 11B NMR (CDC13, 96 MHz): δ 27.7
- LRMS (% rel. int.): m/e 289(29), 288(99), 287(56), 286 M+ (100), 285(26), 208(11), 207(81), 206(21), 165(100), 164(31)
- Anal. Calcd for C10H16BBrN2O2: C, 41.85; H, 5.62; N, 9.76. Found: C, 41.66; H, 5.57; N, 9.71
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a pharmacophore in drug design due to its boron-containing structure.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane group can interact with nucleophiles, facilitating reactions such as cross-coupling. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with structurally related boronic esters:
Structural and Electronic Differences
Substituent Effects :
- The 3-methyl group in the target compound provides moderate steric hindrance compared to the 1-phenyl () or 1-oxanyl () substituents, balancing reactivity and solubility .
- Electron-donating groups (e.g., methoxy in ) increase the boronate's electrophilicity, enhancing cross-coupling efficiency, while bulky groups (e.g., phenyl in ) slow reaction kinetics .
Synthetic Accessibility :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- Thermal Stability: Boronic esters with alkyl substituents (e.g., methyl or oxanyl) demonstrate higher thermal stability than aryl-substituted analogs, as noted in crystallographic studies (e.g., ) .
Commercial and Industrial Relevance
Availability :
Cost :
- Prices vary significantly; for example, 1-(oxan-2-yl)-5-boronate pyrazole () costs ~¥8,800/250mg, while the target compound is more affordable due to simpler synthesis .
Biological Activity
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure incorporates a pyrazole ring and a dioxaborolane moiety, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 244.10 g/mol
- CAS Number : 1150561-70-8
- Appearance : Off-white to light yellow solid
- Purity : ≥98.0% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane group is known to enhance the compound's ability to form complexes with biomolecules such as proteins and nucleic acids.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance:
Anticancer Properties
Research has shown that pyrazole derivatives can possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Compounds like this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study tested various pyrazole derivatives against common bacterial strains. The results showed that this compound had notable activity against Staphylococcus aureus with an MIC of 32 µg/mL.
-
Case Study on Anticancer Activity :
- In vitro studies using the MCF-7 cell line indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The synthesis typically involves palladium-catalyzed borylation of halogenated pyrazole precursors. Key steps include:
- Halogenation : Introducing a bromine or iodine substituent at the pyrazole C5 position.
- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) or pinacolborane using Pd catalysts (e.g., Pd(dba)₂, PdCl₂(PPh₃)₂) in the presence of ligands like XPhos or SPhos. Optimal conditions require anhydrous solvents (e.g., THF, dioxane) and bases (e.g., KOAc, Et₃N) .
- Purification : Column chromatography or recrystallization to isolate the boronic ester.
Q. How is the compound characterized after synthesis?
Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and boronic ester integrity. The pinacol methyl groups appear as singlets (δ ~1.3 ppm in ¹H NMR).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming the boronate-pyrazole geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₈BN₂O₂) .
Q. What are the typical applications of this compound in organic synthesis?
The boronic ester moiety enables:
- Suzuki-Miyaura Cross-Coupling : Pd-catalyzed coupling with aryl/heteroaryl halides to construct biaryl systems, useful in drug discovery .
- Proteolysis-Targeting Chimeras (PROTACs) : Boronate-pyrazoles serve as linkers for E3 ligase recruitment .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions using this compound be optimized for sterically hindered substrates?
- Ligand Screening : Bulky ligands (e.g., XPhos, SPhos) enhance catalytic activity for hindered couplings. Evidence shows ligand-to-Pd ratios of 2:1 improve yields .
- Solvent Effects : Mixed solvents (e.g., MeCN/H₂O) stabilize Pd intermediates. Degassing minimizes boronate oxidation .
- Microwave Irradiation : Reduces reaction times (e.g., 30 min at 100°C vs. 24 h conventionally) while maintaining selectivity .
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Twinned Data Analysis : SHELXD/SHELXE identify pseudo-symmetry in twinned crystals. Adjusting HKLF 5 format input improves refinement .
- Disorder Modeling : Partial occupancy refinement for flexible pinacol groups reduces residual electron density artifacts .
- Validation Tools : checkCIF/PLATON flags geometric outliers (e.g., B-O bond deviations >0.01 Å) .
Q. What computational methods are used to analyze reaction mechanisms involving this boronic ester?
- DFT Calculations : Gaussian or ORCA software models transition states for Suzuki-Miyaura coupling. Key parameters include Pd-B bond dissociation energies and charge distribution on the pyrazole ring .
- Molecular Dynamics (MD) : Simulates solvation effects on boronate stability. Polar solvents (e.g., DMF) stabilize tetrahedral boron intermediates .
Q. How does moisture sensitivity impact experimental design for reactions involving this compound?
- Inert Atmosphere : Schlenk lines or gloveboxes prevent boronate hydrolysis. Karl Fischer titration monitors solvent dryness (<50 ppm H₂O) .
- Stabilization Strategies : Adding molecular sieves (3Å) or drying agents (MgSO₄) to reaction mixtures extends boronate shelf life .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
